Cyclobutyl 2-(3-fluorophenyl)ethyl ketone
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Overview
Description
Cyclobutyl 2-(3-fluorophenyl)ethyl ketone is an organic compound with the molecular formula C13H15FO It features a cyclobutyl group attached to a 2-(3-fluorophenyl)ethyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl 2-(3-fluorophenyl)ethyl ketone typically involves the reaction of cyclobutylmagnesium bromide with 2-(3-fluorophenyl)ethyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 2-(3-fluorophenyl)ethyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclobutyl 2-(3-fluorophenyl)ethyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclobutyl 2-(3-fluorophenyl)ethyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The fluorine atom on the phenyl ring can enhance the compound’s binding properties by forming strong interactions with the target site.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl 2-(4-fluorophenyl)ethyl ketone
- Cyclobutyl 2-(2-fluorophenyl)ethyl ketone
- Cyclopropyl 2-(3-fluorophenyl)ethyl ketone
Uniqueness
Cyclobutyl 2-(3-fluorophenyl)ethyl ketone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The cyclobutyl group also imparts distinct steric and electronic properties compared to other similar compounds.
Properties
IUPAC Name |
1-cyclobutyl-3-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c14-12-6-1-3-10(9-12)7-8-13(15)11-4-2-5-11/h1,3,6,9,11H,2,4-5,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMFTTFVQWATSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644558 |
Source
|
Record name | 1-Cyclobutyl-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-79-8 |
Source
|
Record name | 1-Cyclobutyl-3-(3-fluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclobutyl-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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